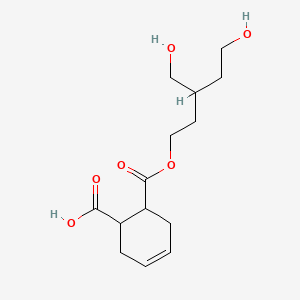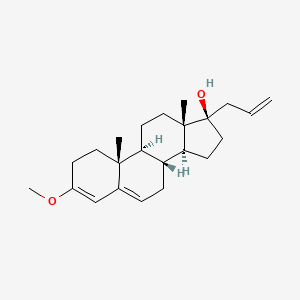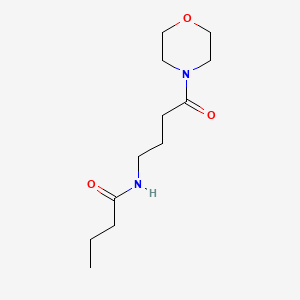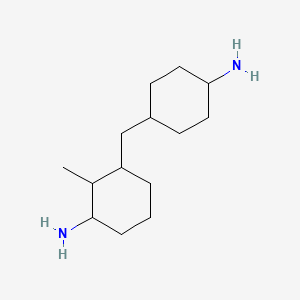
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound with the molecular formula C15H17N3. It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a hydrazone linkage connecting it to another phenyl ring. This compound has various applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the condensation of 4-(dimethylamino)benzaldehyde with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone linkage allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzophenone: Similar in structure but lacks the hydrazone linkage.
4-(Dimethylamino)phenylhydrazine: Contains the dimethylamino group and hydrazine moiety but differs in overall structure
Uniqueness
(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6317-69-7 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(Z)-C-phenylcarbonohydrazonoyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)14-10-8-13(9-11-14)15(17-16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3/b17-15- |
Clé InChI |
ILHLDKIEVVAISL-ICFOKQHNSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C(=N\N)/C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















